molecular formula C28H35N3O3S B2547882 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113132-26-5

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2547882
CAS No.: 1113132-26-5
M. Wt: 493.67
InChI Key: DRNJNFAZISXCBK-UHFFFAOYSA-N
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Description

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the 2,4-Dimethylphenyl Group: This step involves the use of Friedel-Crafts acylation or alkylation reactions.

    Final Coupling: The final step involves coupling the intermediate with the desired amine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Pharmaceuticals: Due to its quinazoline core, the compound has potential as a drug candidate for various diseases, including cancer and neurological disorders.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • **2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-6-carboxamide

Uniqueness

The unique combination of the quinazoline core with the sulfanyl and dimethylphenyl groups gives this compound distinct properties, such as enhanced biological activity and potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3S/c1-17(2)11-12-29-26(33)21-8-10-23-24(14-21)30-28(31(27(23)34)15-18(3)4)35-16-25(32)22-9-7-19(5)13-20(22)6/h7-10,13-14,17-18H,11-12,15-16H2,1-6H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNJNFAZISXCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC(C)C)C(=O)N2CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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